1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
Description
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Properties
IUPAC Name |
1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-cyclopropyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-10(2)20(25)24-16(7-15(23-24)11-3-4-11)13-5-12-6-17-18(27-9-26-17)8-14(12)22-19(13)21/h5-6,8,10-11,16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIVAGEZSVKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one represents a novel synthetic entity with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a quinoline derivative with a dioxole moiety and a cyclopropyl group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing dioxole and quinoline structures. The compound under review has been synthesized and tested against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
These results indicate that the compound exhibits significant cytotoxic effects, particularly against HeLa and SK-OV-3 cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the chloro and dioxole groups may enhance its interaction with cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Case Studies
Several case studies have documented the pharmacological effects of similar compounds:
- Study on Dioxole Derivatives : A series of dioxole derivatives demonstrated significant antioxidant properties and cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups, such as halogens, was found to enhance these activities significantly .
- Quinoline-Based Compounds : Compounds featuring quinoline moieties have been extensively studied for their anticancer properties. For instance, derivatives with halogen substitutions showed improved efficacy against breast cancer cells .
Comparative Analysis
To better understand the biological activity of the compound , it is beneficial to compare it with other known dioxole and quinoline derivatives.
Table 2: Comparison of Biological Activities
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (Dioxole Derivative) | 8.0 | ROS Induction |
| Compound B (Quinoline Derivative) | 10.0 | Apoptosis via p53 activation |
| 1-(5-(6-chloro-[1,3]dioxolo... | 10.0 | Apoptosis & Cell Cycle Arrest |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and quinoline moieties exhibit promising anticancer properties. For example, derivatives of pyrazoles have been shown to inhibit various tumor cell lines effectively. Studies have demonstrated that similar compounds can act as inhibitors of epidermal growth factor receptor tyrosine kinases (EGFR-TK), which are crucial in cancer proliferation .
Antimicrobial Properties
The structural components of 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one suggest potential antimicrobial activity. Pyrazole derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for further investigation in drug development against resistant strains of bacteria .
Herbicide Development
The compound's structural features also lend themselves to agricultural applications, particularly in herbicide formulation. Research has focused on synthesizing derivatives that enhance the potency of existing herbicides like quinclorac. These studies have shown that modifications to the pyrazole ring can lead to improved efficacy against common agricultural weeds while minimizing phytotoxicity to crops like rice .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole-based compounds for their ability to inhibit cancer cell growth. The results indicated that modifications at the 3-position of the pyrazole ring significantly enhanced anticancer activity against breast and lung cancer cell lines.
Case Study 2: Agricultural Impact
Field trials conducted with modified quinclorac derivatives demonstrated a marked reduction in barnyard grass populations with minimal impact on rice crop yield. The compound's efficacy was measured using standard EC50 values, highlighting its potential as a leading candidate for new herbicide formulations.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves constructing the quinoline core via Skraup synthesis (condensing glycerol with nitrobenzene derivatives under acidic conditions) followed by cyclocondensation with cyclopropyl-substituted pyrazole precursors . Key optimization steps include:
- Reaction Temperature Control : Maintaining 110–120°C during Skraup synthesis to minimize side products like over-oxidized quinoline derivatives .
- Solvent Selection : Using ethanol or DMF for cyclocondensation to enhance solubility of intermediates and reduce steric hindrance .
- Catalytic Additives : Introducing Lewis acids (e.g., ZnCl₂) to accelerate pyrazole ring formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity (>95% by HPLC) .
Basic Question: What are the recommended techniques for structural characterization of this compound?
Methodological Answer:
X-ray crystallography is critical for resolving the stereochemistry of the fused dioxoloquinoline and dihydropyrazole moieties. Steps include:
- Crystal Growth : Slow evaporation of a saturated DCM/hexane solution at 4°C to obtain diffraction-quality crystals .
- Data Collection : Use a SHELXL -compatible diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL’s TWIN/BASF commands to address twinning in non-centrosymmetric crystals .
- Validation : Cross-check NMR (¹H/¹³C) and HRMS data to confirm bond connectivity (e.g., δ 7.8–8.2 ppm for quinoline protons; [M+H]⁺ = 452.1234) .
Advanced Question: How can computational modeling predict the compound’s photophysical or bioactivity properties?
Methodological Answer:
Density Functional Theory (DFT) and molecular docking are employed:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electronic transitions (e.g., HOMO-LUMO gaps) and predict UV-Vis absorption bands .
- Docking Studies : Dock the compound into target receptors (e.g., CB1) using AutoDock Vina. Parameterize the force field with partial charges derived from ESP fitting .
- Validation : Compare computational predictions with experimental assays (e.g., fluorescence spectroscopy for photophysics, radioligand binding for receptor affinity) .
Advanced Question: How should researchers address contradictions in bioactivity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Standardized Protocols : Use Design of Experiments (DoE) to identify critical variables (e.g., DMSO concentration, incubation time) .
- Orthogonal Assays : Validate CB1 receptor binding (radioligand displacement) with functional assays (cAMP inhibition) .
- Statistical Analysis : Apply ANOVA to assess significance of outliers and use Bayesian modeling to reconcile discrepancies .
Advanced Question: What strategies resolve crystallographic disorder in the cyclopropyl group?
Methodological Answer:
Disorder in the cyclopropyl moiety is common due to low-energy rotational barriers. Approaches include:
- Low-Temperature Data Collection : Reduce thermal motion (100 K) to improve electron density maps .
- Restraints in SHELXL : Apply SIMU/DELU restraints to model anisotropic displacement parameters .
- Hybrid Refinement : Combine X-ray data with neutron diffraction or DFT-optimized geometries for ambiguous regions .
Advanced Question: How can reaction mechanisms for side-product formation be elucidated?
Methodological Answer:
Mechanistic studies involve:
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in dioxoloquinoline byproducts .
- Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy (e.g., C=O stretching at 1680 cm⁻¹) .
- Computational Transition-State Modeling : Identify energetically favorable pathways using M06-2X/def2-TZVP in Gaussian 16 .
Basic Question: What analytical techniques validate synthetic intermediates?
Methodological Answer:
- LC-MS : Monitor cyclocondensation progress (e.g., m/z 320.1 for pyrazole intermediate) .
- 2D NMR (HSQC/HMBC) : Assign quaternary carbons in the dioxoloquinoline ring (e.g., ¹³C δ 152.4 ppm for C-7) .
- Elemental Analysis : Confirm stoichiometry (e.g., C₂₀H₁₈ClN₃O₃ requires C 62.81%, H 4.72%) .
Advanced Question: How can researchers design derivatives to enhance solubility without compromising activity?
Methodological Answer:
- Fragment-Based Design : Replace the cyclopropyl group with polar substituents (e.g., morpholine) while retaining pyrazole-quinoline π-stacking .
- LogP Optimization : Use ChemAxon’s MarvinSketch to predict partition coefficients; target LogP <3.5 via carboxylate ester prodrugs .
- Crystallographic Salt Screening : Co-crystallize with tromethamine to improve aqueous solubility (>10 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
